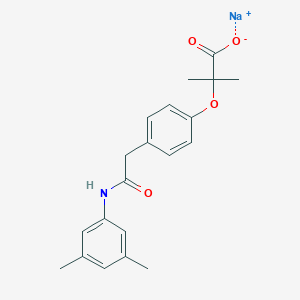

ジバルプロエックスナトリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

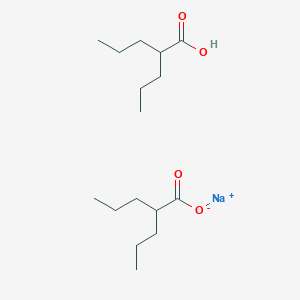

Divalproex sodium is a coordination compound of sodium valproate and valproic acid in a 1:1 molar relationship. It is widely used as an anticonvulsant and mood-stabilizing drug. Divalproex sodium is primarily prescribed for the treatment of epilepsy, bipolar disorder, and to prevent migraine headaches .

科学的研究の応用

Divalproex sodium has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving coordination chemistry and reaction mechanisms.

Biology: Research on its effects on cellular processes and its role in modulating neurotransmitter levels.

Medicine: Extensive research on its efficacy in treating epilepsy, bipolar disorder, and migraine prevention.

Industry: Used in the formulation of sustained-release tablets and other pharmaceutical preparations .

作用機序

Divalproex sodium exerts its effects through multiple mechanisms:

Inhibition of GABA Transaminase: Increases the levels of gamma-aminobutyric acid (GABA) in the brain, leading to enhanced inhibitory neurotransmission.

Modulation of Sodium Channels: Stabilizes neuronal membranes by inhibiting voltage-gated sodium channels.

Inhibition of Histone Deacetylase: Modulates gene expression by inhibiting histone deacetylase enzymes

Safety and Hazards

Divalproex Sodium can cause major congenital malformations, particularly neural tube defects (e.g., spina bifida). In addition, it can cause decreased IQ scores and neurodevelopmental disorders following in utero exposure . It can also cause skin irritation, serious eye irritation, and may damage the unborn child .

生化学分析

Biochemical Properties

Divalproex sodium interacts with various biomolecules in the body. Its anticonvulsant activity may be related to increased brain concentrations of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system, by inhibiting enzymes that catabolize GABA or block the reuptake of GABA into glia and nerve endings .

Cellular Effects

Divalproex sodium has a significant impact on various types of cells and cellular processes. It has been found to modulate the nuclear localization of ataxin-3, a protein implicated in neurodegenerative disorders, and prevent cellular toxicity caused by expanded ataxin-3 . It also has effects on cellular cytotoxicity .

Molecular Mechanism

The molecular mechanism of action of Divalproex sodium is complex. It dissociates to the valproate ion in the gastrointestinal tract . Its anticonvulsant activity may be related to increased brain concentrations of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system, by inhibiting enzymes that catabolize GABA or block the reuptake of GABA into glia and nerve endings .

Temporal Effects in Laboratory Settings

In laboratory settings, Divalproex sodium has shown to have a more rapid antimanic effect when compared with standard-titration Divalproex, lithium, or placebo and is better tolerated than olanzapine and as well tolerated as lithium or standard-titration Divalproex .

Dosage Effects in Animal Models

In animal models, the effects of Divalproex sodium vary with different dosages. A study found that the concentration of serum Divalproex sodium was significantly increased after Glipizide treatment at 1st, 4th, 8th, and 16th hour for one week .

Metabolic Pathways

Divalproex sodium is characterized by dose-limited absorption, nonlinear plasma protein binding, and multiple metabolic pathways of elimination .

Transport and Distribution

Divalproex sodium is transported and distributed within cells and tissues. It is characterized by dose-limited absorption . Although Divalproex sodium exhibits a moderate solubility in water, it demonstrates remarkable solubility in methanol, phosphate buffer pH6.8, 0.1 N NaOH, 95% ethanol, and chloroform .

Subcellular Localization

Divalproex sodium modulates the nuclear localization of ataxin-3, a protein implicated in neurodegenerative disorders . This modulation of nuclear localization is a key event in the pathology of certain disorders .

準備方法

Synthetic Routes and Reaction Conditions

Divalproex sodium is synthesized through the partial neutralization of valproic acid with sodium hydroxide. The reaction involves the formation of a stable coordination compound between sodium valproate and valproic acid .

Industrial Production Methods

In industrial settings, divalproex sodium is produced by reacting valproic acid with sodium hydroxide under controlled conditions. The reaction mixture is then purified to remove any impurities and obtain the final product. The process involves several steps, including crystallization, filtration, and drying .

化学反応の分析

Types of Reactions

Divalproex sodium undergoes various chemical reactions, including:

Oxidation: Divalproex sodium can be oxidized to form valeric acid derivatives.

Reduction: It can be reduced to form simpler organic compounds.

Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

Oxidation: Valeric acid derivatives.

Reduction: Simpler organic compounds.

Substitution: Various substituted derivatives of divalproex sodium.

類似化合物との比較

Similar Compounds

Valproic Acid: A closely related compound with similar anticonvulsant properties.

Lamotrigine: Another anticonvulsant used to treat epilepsy and bipolar disorder.

Carbamazepine: Used for epilepsy and mood stabilization

Uniqueness

Divalproex sodium is unique due to its combination of sodium valproate and valproic acid, providing a more stable and effective formulation. It has a broader therapeutic range and fewer side effects compared to some other anticonvulsants .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Divalproex sodium involves the reaction of valproic acid with sodium hydroxide followed by esterification with 2-propylpentanoic acid.", "Starting Materials": [ "Valproic acid", "Sodium hydroxide", "2-propylpentanoic acid", "Methanol", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Valproic acid is reacted with sodium hydroxide in water to form sodium valproate.", "The resulting sodium valproate is then reacted with 2-propylpentanoic acid in the presence of methanol and sulfuric acid to form the diester intermediate.", "The diester intermediate is then treated with acetic anhydride and sodium bicarbonate to form Divalproex sodium.", "The final product is isolated and purified using recrystallization with water and sodium chloride." ] } | |

CAS番号 |

76584-70-8 |

分子式 |

C8H16NaO2 |

分子量 |

167.20 g/mol |

IUPAC名 |

sodium;2-propylpentanoate;2-propylpentanoic acid |

InChI |

InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChIキー |

RGZUPIWJTSGERU-UHFFFAOYSA-N |

異性体SMILES |

CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+] |

SMILES |

CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+] |

正規SMILES |

CCCC(CCC)C(=O)O.[Na] |

その他のCAS番号 |

76584-70-8 |

ピクトグラム |

Irritant; Health Hazard |

関連するCAS |

99-66-1 (Parent) |

同義語 |

2 Propylpentanoic Acid 2-Propylpentanoic Acid Calcium Valproate Convulsofin Depakene Depakine Depakote Dipropyl Acetate Divalproex Divalproex Sodium Ergenyl Magnesium Valproate Propylisopropylacetic Acid Semisodium Valproate Sodium Valproate Valproate Valproate Calcium Valproate Sodium Valproic Acid Valproic Acid, Sodium Salt (2:1) Vupral |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。